IDO1/TDO Inhibition: Validated Scaffold from Patent SAR
The 8-chloro substitution on the imidazo[1,5-a]pyridine core is part of a defined structure-activity relationship (SAR) for potent IDO1 and TDO inhibition. Patent literature specifically claims 8-substituted imidazo[1,5-a]pyridines as useful inhibitors, with 8-chloro being a preferred halogen substituent. While direct IC50 values for 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid are not disclosed, its structural classification is directly derived from this SAR. This contrasts with 5-substituted analogs or unsubstituted cores, which are less frequently highlighted in the same patent estates [1].
| Evidence Dimension | Structural Scaffold for IDO1/TDO Inhibition |
|---|---|
| Target Compound Data | 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid |
| Comparator Or Baseline | Imidazo[1,5-a]pyridine-3-carboxylic acid (unsubstituted) |
| Quantified Difference | Not directly quantifiable; inferred from patent claims. |
| Conditions | Inferred from patent claims: IDO1/TDO enzyme inhibition assays. |
Why This Matters
This class-level evidence confirms the compound's relevance to a high-value therapeutic area, guiding researchers to a scaffold with documented SAR for IDO1/TDO, unlike a generic unsubstituted analog.
- [1] BeiGene, Ltd. (2019). NOVEL 5 OR 8-SUBSTITUTED IMIDAZO[1,5-a]PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2,3-DIOXYGENASES. U.S. Patent Application Publication No. US 2019/0284184 A1. Retrieved from https://www.freepatentsonline.com/y2019/0284184.html View Source
